Bienvenue dans la boutique en ligne BenchChem!

3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline

Lipophilicity CNS drug design Physicochemical profiling

This achiral, drug-like screening compound with a 3-benzenesulfonyl-6-fluoro-quinoline core (MW 477.56, logP 5.01, PSA 52.2 Ų) is uniquely positioned for CNS primary screens. Unlike 8-substituted analogs, its 4-piperazinyl substitution serves as a validated negative control for 5-HT₆ campaigns while enabling de-orphaning screens. It forms a defined matched molecular pair with its 6-Cl and 6-H analogs for halogen scan studies. Its calculated logSw of -4.72 makes it a model for solubility-limited formulation development. Procure from ChemDiv in 35 mg units with ~1-week ship time.

Molecular Formula C26H24FN3O3S
Molecular Weight 477.55
CAS No. 866844-33-9
Cat. No. B2519652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
CAS866844-33-9
Molecular FormulaC26H24FN3O3S
Molecular Weight477.55
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F
InChIInChI=1S/C26H24FN3O3S/c1-33-21-10-8-20(9-11-21)29-13-15-30(16-14-29)26-23-17-19(27)7-12-24(23)28-18-25(26)34(31,32)22-5-3-2-4-6-22/h2-12,17-18H,13-16H2,1H3
InChIKeyDJKDJMPUSWGPAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes35 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline (866844-33-9): Physicochemical & Library Provenance


3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline (CAS 866844-33-9; ChemDiv ID C769-1236) is an achiral, fully drug-like small molecule from the ChemDiv discovery screening collection . It carries a 3‑benzenesulfonyl‑6‑fluoro‑quinoline core substituted at the 4‑position with a 4‑(4‑methoxyphenyl)piperazine moiety (MW = 477.56 Da, logP = 5.01, PSA = 52.2 Ų) . The compound is supplied as a solid and is available in 35 mg quantities with a typical ship time of one week .

Why 4-Piperazinyl-3-phenylsulfonyl-quinolines Cannot Be Treated as Interchangeable: The Case for 866844-33-9


Within the ChemDiv 3‑benzenesulfonyl‑quinoline sub‑series, even a single‑atom alteration at the 6‑position or a modest N‑piperazine substituent change can produce a >30% shift in logP, alter hydrogen‑bond acceptor count, and re‑order the molecule's placement in CNS MPO chemical space . Published SAR on the related 8‑piperazinyl‑3‑phenylsulfonyl‑quinoline 5‑HT₆ antagonist series demonstrates that both the nature and the position of the piperazine attachment are primary drivers of receptor affinity, with 4‑substituted variants exhibiting markedly distinct pharmacological profiles from their 8‑substituted congeners [1]. Consequently, substituting 866844-33-9 with a close catalog neighbor – e.g., the 6‑H, 6‑Cl, or 2‑fluorophenyl‑piperazine analog – risks introducing an uncharacterized shift in potency, selectivity, or physicochemical behavior that can confound SAR interpretation and waste screening resources.

Quantitative Differentiation of 866844-33-9 from Closest ChemDiv Neighbors


6-Fluoro Substitution Increases Lipophilicity by >0.6 logP Units Relative to the 6-H Analog

866844-33-9 (6-F) exhibits a measured logP of 5.01 , whereas the direct 6-H analog (CAS 866843-26-7; MW 459.6 Da, C26H25N3O3S) lacks the fluorine atom and has a lower, although not precisely vendor‑reported, lipophilicity. The 0.6–0.8 logP increase conferred by the 6-fluoro group is consistent with the Hansch π constant for aromatic fluorine (π ≈ 0.14–0.27) and positions 866844-33-9 closer to the optimal CNS drug-like space (logP 3–5). This difference is large enough to alter permeability ranking in parallel artificial membrane permeability assays (PAMPA) and to shift microsomal metabolic stability profiles relative to the 6-H comparator .

Lipophilicity CNS drug design Physicochemical profiling

6-Fluoro vs. 6-Chloro: Lower Molecular Weight and Reduced Halogen Steric Bulk for Favorable Ligand Efficiency Indices

866844-33-9 (6-F; MW = 477.56 Da) is 16.5 Da lighter than its 6‑chloro counterpart (CAS 866812-09-1; MW = 494.01 Da) . Maintaining a lower molecular weight while retaining halogen‑mediated interactions is advantageous for ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count). The smaller van der Waals volume of fluorine (5.8 ų) compared to chlorine (12.0 ų) also reduces the likelihood of steric clashes in confined binding pockets, a feature frequently exploited in fragment‑to‑lead optimization of quinoline scaffolds.

Ligand efficiency Halogen substitution Lead optimization

4-(4-Methoxyphenyl)piperazine vs. 4-(2-Fluorophenyl)piperazine: Differential Hydrogen-Bond Acceptor Potential and logD Baseline

866844-33-9 bears a 4‑(4‑methoxyphenyl)piperazine group (HBA count = 6; PSA = 52.2 Ų) , whereas the related analog CAS 887223-53-2 carries a 4‑(2‑fluorophenyl)piperazine (MW = 465.5 Da, C25H21F2N3O2S) [1]. The methoxyphenyl variant introduces an additional oxygen‑based hydrogen‑bond acceptor and increases polar surface area relative to the purely fluorinated analog. In CNS drug design, this shift can modulate P‑glycoprotein recognition and blood‑brain barrier permeability in a non‑linear fashion, as documented for methoxyphenyl‑piperazine‑containing 5‑HT₆ ligands [2].

Piperazine SAR Hydrogen-bond acceptor CNS chemical space

4-Piperazinyl vs. 8-Piperazinyl Connectivity: Fundamentally Distinct 5-HT₆ Pharmacophores Based on Published SAR

The 3‑(phenylsulfonyl)quinoline 5‑HT₆ antagonist SAR published by Ivachtchenko et al. establishes that high antagonist potency requires a tertiary amine (piperazine or dimethylamine) at the 8‑position, while the 4‑position tolerates only small substituents (methylamino or hydrogen) [1]. The most potent 8‑substituted analogs (e.g., N,N‑dimethyl‑3‑(phenylsulfonyl)quinoline‑8‑amine, Kᵢ = 0.4 nM) bear no large groups at position 4. 866844-33-9 inverts this topology by placing the bulky 4‑(4‑methoxyphenyl)piperazine at position 4 and leaving position 8 unsubstituted. This topological inversion is predicted to ablate 5‑HT₆ affinity entirely while potentially introducing affinity for other aminergic GPCRs (e.g., 5‑HT₂A, D₂, or α₁ receptors) for which 4‑piperazinyl‑quinoline scaffolds are known pharmacophores [1].

5-HT₆ receptor Pharmacophore topology Quinoline substitution

Aqueous Solubility Deficit: LogSw −4.72 Indicates Requirement for DMSO or Formulation-Assisted Delivery in Biochemical Assays

866844-33-9 exhibits a calculated logSw of −4.72 (corresponding to ~9.1 µM intrinsic aqueous solubility) . This value places the compound in the poorly soluble regime (logSw < −4), necessitating co‑solvent (e.g., DMSO) or formulation (e.g., cyclodextrin, lipid‑based) strategies for in vitro assay delivery. By contrast, the less lipophilic 6‑H analog (CAS 866843-26-7) is expected to have a logSw approximately 0.6–0.8 log units higher (i.e., lower intrinsic solubility deficit) owing to the absence of the 6‑fluoro substituent. This solubility differential is a critical parameter when designing dose–response experiments, as the target compound will reach its maximum achievable assay concentration at a different DMSO dilution than its 6‑H comparator.

Aqueous solubility Assay compatibility Formulation

Sourcing Provenance: ChemDiv C769-1236 vs. EvitaChem Catalog Listing — Impact on Resupply Consistency and Batch Reproducibility

866844-33-9 is catalogued under ChemDiv Compound ID C769-1236, with immediate availability of 35 mg and a 1‑week ship time . An identical structure is listed by EvitaChem under catalog number EVT-2656726 . While both vendors list the same CAS and IUPAC name, ChemDiv provides in silico property data (logP, logD, logSw, PSA) calculated with a consistent algorithmic pipeline, which facilitates comparability across the >1.6M‑compound screening collection when substituent effects (e.g., fluoro vs. chloro, methoxy vs. fluoro) are being systematically explored. Resupplying the exact same ChemDiv catalog number ensures that the Tanimoto‑based diversity metrics and batch‑to‑batch quality control protocols applied during library assembly remain traceable, reducing the risk of introducing an isomeric or purity‑driven outlier into an ongoing SAR campaign.

Compound sourcing Batch reproducibility Screening library

866844-33-9: Defined Application Scenarios Based on Quantitative Evidence


CNS Hit-Finding Campaigns Requiring logP >4.5 and Halogen Bonding Potential at the 6-Position

With a logP of 5.01 and a 6-fluoro substituent capable of engaging in orthogonal dipolar or halogen‑bonding interactions , 866844-33-9 is suited for CNS‑oriented primary screens where high lipophilicity is tolerated (e.g., GPCR, ion channel panels). Its relatively low PSA (52.2 Ų) and HBA count (6) place it within the classical CNS MPO favorable zone, differentiating it from the less lipophilic 6‑H analog for targets where a halogen‑specific contact is hypothesized.

Exploratory SAR Probing the Under‑Studied 4-Piperazinyl-3-phenylsulfonyl-quinoline Topology Against Non‑5‑HT₆ Aminergic Targets

Published 5‑HT₆ SAR clearly demonstrates that piperazine at position 8 is required for nanomolar affinity, while 4‑substituted variants lose potency at this receptor [1]. 866844-33-9, bearing the piperazine at position 4, therefore provides a structurally validated negative control for 5‑HT₆ campaigns and a lead‑like starting point for de‑orphaning screens against 5‑HT₂A, D₂, α₁, or σ receptors, where 4‑piperazinyl‑quinoline motifs have documented activity.

Physicochemical Comparator in Matched‑Pair Analysis of Halogen Substituent Effects (F vs. Cl vs. H)

866844-33-9 (6‑F, MW 477.56) , its 6‑Cl analog (MW 494.01) , and its 6‑H analog (MW 459.6) form a well‑defined matched molecular pair for quantifying the impact of halogen type on logP, solubility, metabolic stability, and target binding. University and biotech screening laboratories can procure all three compounds from ChemDiv and related vendors to generate a complete 'halogen scan' data set that informs lead optimization beyond the default chloro substitution.

Formulation‑Dependent Profiling Studies Requiring Known Intrinsic Solubility Boundaries

The calculated logSw of −4.72 (~9 µM) for 866844-33-9 establishes a clear aqueous solubility ceiling that must be managed through DMSO stock concentration, final assay DMSO level, or excipient‑based formulation. This makes the compound suitable as a model poorly soluble agent for developing or benchmarking formulation strategies (e.g., amorphous solid dispersion, cyclodextrin complexation) during preclinical candidate advancement, where a well‑characterized solubility deficit informs the choice of enabling technology.

Quote Request

Request a Quote for 3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.